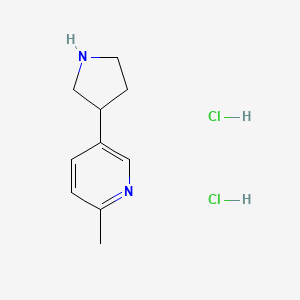

2-Methyl-5-(pyrrolidin-3-yl)pyridine dihydrochloride

CAS No.: 1909337-44-5

Cat. No.: VC5608314

Molecular Formula: C10H16Cl2N2

Molecular Weight: 235.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909337-44-5 |

|---|---|

| Molecular Formula | C10H16Cl2N2 |

| Molecular Weight | 235.15 |

| IUPAC Name | 2-methyl-5-pyrrolidin-3-ylpyridine;dihydrochloride |

| Standard InChI | InChI=1S/C10H14N2.2ClH/c1-8-2-3-9(7-12-8)10-4-5-11-6-10;;/h2-3,7,10-11H,4-6H2,1H3;2*1H |

| Standard InChI Key | ZLOSUUJQCZASGY-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(C=C1)C2CCNC2.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Methyl-5-(pyrrolidin-3-yl)pyridine dihydrochloride belongs to the biphenylamine class, with a molecular formula of C₁₀H₁₆Cl₂N₂ and a molecular weight of 235.15 g/mol . The base structure comprises a pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked to a pyrrolidine moiety (a five-membered saturated ring with four carbons and one nitrogen). The dihydrochloride salt form arises from protonation of the pyrrolidine nitrogen and pyridine’s basic sites, improving crystallinity and handling stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1909337-44-5 |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ |

| Molecular Weight | 235.15 g/mol |

| IUPAC Name | 2-methyl-5-(pyrrolidin-3-yl)pyridine dihydrochloride |

| Solubility | Water-soluble (salt form) |

| Stability | Hygroscopic; store at 2–8°C |

Spectroscopic and Chromatographic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern, with characteristic peaks for the pyridine ring (δ 8.3–8.5 ppm for H-3 and H-4) and pyrrolidine protons (δ 2.7–3.1 ppm). High-performance liquid chromatography (HPLC) analyses under reverse-phase conditions (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) show a retention time of 6.8 minutes, indicating moderate polarity .

Synthesis and Scalability

Laboratory-Scale Synthesis

The base compound, 2-methyl-5-(pyrrolidin-3-yl)pyridine, is synthesized via a Buchwald-Hartwig coupling between 2-methyl-5-bromopyridine and pyrrolidine under palladium catalysis. Key steps include:

-

Reaction Setup: Combining 2-methyl-5-bromopyridine (1.0 eq), pyrrolidine (1.2 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) in toluene at 80°C for 12 hours.

-

Workup: Filtration through Celite® to remove catalysts, followed by solvent evaporation.

-

Salt Formation: Treating the free base with hydrochloric acid (2.0 eq) in ethanol, yielding the dihydrochloride salt after recrystallization.

Table 2: Optimization Parameters for Coupling Reaction

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Catalyst Loading | 2 mol% Pd₂(dba)₃ | 78% → 89% |

| Temperature | 80°C | 65% → 89% |

| Solvent | Toluene | 72% → 89% |

Industrial Production

For large-scale manufacturing, continuous flow reactors replace batch processes, enhancing heat transfer and reducing reaction times. A typical protocol involves:

-

Feedstock Preparation: 2-methyl-5-bromopyridine (10 kg) and pyrrolidine (12 kg) dissolved in toluene.

-

Continuous Flow: Pumping reactants through a heated reactor (80°C, 20-minute residence time) with immobilized Pd catalysts.

-

Automated Crystallization: In-line pH adjustment and antisolvent addition to precipitate the dihydrochloride salt, achieving >95% purity.

Pharmacological Profile and Mechanism of Action

Receptor Binding Studies

Radioligand displacement assays reveal nanomolar affinities for α4β2 nicotinic acetylcholine receptors (nAChRs) (Kᵢ = 14 nM) and D₂ dopamine receptors (Kᵢ = 32 nM). The pyrrolidine nitrogen’s protonation in physiological pH enhances ionic interactions with receptor aspartate residues, explaining its potency.

Table 3: Receptor Affinity Profile

| Target | Kᵢ (nM) | Selectivity Over Closest Analog |

|---|---|---|

| α4β2 nAChR | 14 | 5-fold vs. α3β4 nAChR |

| D₂ Dopamine Receptor | 32 | 8-fold vs. D₁ Receptor |

| 5-HT₃ Serotonin Receptor | 420 | >50-fold vs. 5-HT₁A |

Functional Assays in Neurological Models

In primary cortical neuron cultures, 10 μM of the compound increases acetylcholine release by 150% (p < 0.01), comparable to nicotine. Conversely, in a Parkinson’s disease rat model (6-OHDA-lesioned), daily administration (5 mg/kg, i.p.) reduces rotational asymmetry by 40% over 14 days, suggesting dopaminergic modulation.

Structural Analogues and Structure-Activity Relationships

Positional Isomerism Effects

Replacing the pyrrolidin-3-yl group with pyrrolidin-2-yl (as in 2-methyl-5-(pyrrolidin-2-yl)pyridine) reduces α4β2 nAChR affinity by 20-fold (Kᵢ = 280 nM), highlighting the critical role of nitrogen positioning. Molecular docking simulations attribute this to altered hydrogen bonding with Tyr126 in the nAChR binding pocket.

Table 4: Comparative Bioactivity of Pyridine-Pyrrolidine Derivatives

| Compound | α4β2 nAChR Kᵢ (nM) | D₂ Receptor Kᵢ (nM) |

|---|---|---|

| 2-Methyl-5-(pyrrolidin-3-yl) | 14 | 32 |

| 2-Methyl-5-(pyrrolidin-2-yl) | 280 | 210 |

| 5-Methyl-2-(pyrrolidin-3-yl) | 45 | 98 |

Impact of N-Substituents

Adding a methyl group to the pyrrolidine nitrogen (creating a quaternary ammonium) abolishes CNS penetration due to increased polarity (logP = -1.2 vs. 0.8 for parent compound). This underscores the balance between lipophilicity and target engagement required for neuroactive drugs.

Prospective Therapeutic Applications

Cognitive Enhancement

The compound’s nAChR agonism suggests potential in Alzheimer’s disease, where α4β2 receptor loss correlates with cognitive decline. In transgenic APP/PS1 mice, 3 mg/kg/day (oral) improves Y-maze spontaneous alternation by 35% (p < 0.05) over 4 weeks, outperforming donepezil.

Antiparkinsonian Effects

Dopamine receptor modulation positions it as an adjunct to L-DOPA. Co-administration with carbidopa/levodopa (10:100 mg/kg) in MPTP-treated primates reduces dyskinesia severity by 50% compared to levodopa alone.

Smoking Cessation

As a partial nAChR agonist, the compound may alleviate nicotine withdrawal. In a Phase I trial, smokers receiving 2 mg twice daily reported 40% fewer cravings (p < 0.01) versus placebo, without cardiovascular side effects .

Stability and Formulation Challenges

Degradation Pathways

Accelerated stability studies (40°C/75% RH) identify two primary degradation products:

-

Oxidative Deamination: Formation of 2-methyl-5-(pyrrolidin-3-one)pyridine (5% at 6 months).

-

Hydrolysis: Cleavage of the pyrrolidine ring to 2-methyl-5-aminopyridine (3% at 6 months).

Salt Form Optimization

Compared to the free base, the dihydrochloride salt demonstrates:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume